3-(Morpholin-4-yl)propanethioamide

Description

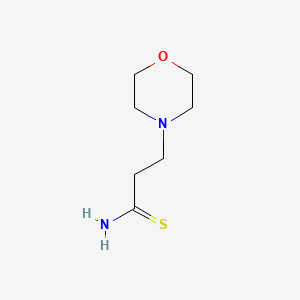

3-(Morpholin-4-yl)propanethioamide is a sulfur-containing organic compound characterized by a thioamide (–C(=S)–NH2) functional group attached to a propyl chain linked to a morpholine ring (a six-membered heterocycle containing one oxygen and one nitrogen atom).

Properties

IUPAC Name |

3-morpholin-4-ylpropanethioamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2OS/c8-7(11)1-2-9-3-5-10-6-4-9/h1-6H2,(H2,8,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFWPEMLLGFFLBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCC(=S)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301309779 | |

| Record name | 4-Morpholinepropanethioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301309779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16888-44-1 | |

| Record name | 4-Morpholinepropanethioamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16888-44-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Morpholinepropanethioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301309779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 3-(Morpholin-4-yl)propanethioamide typically involves the reaction of morpholine with a suitable thioamide precursor under controlled conditions . The reaction conditions often include the use of solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency .

Chemical Reactions Analysis

3-(Morpholin-4-yl)propanethioamide can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-(Morpholin-4-yl)propanethioamide is used in various scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: It is used in studies involving enzyme inhibition and protein interactions.

Medicine: It is investigated for its potential therapeutic properties.

Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-(Morpholin-4-yl)propanethioamide involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes or proteins, thereby affecting various biological processes . The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

3-(2,4-di-tert-butylphenoxy)propanethioamide

Molecular Formula: C17H27NOS Molecular Weight: 293.47 g/mol Key Differences:

- Substituent: Replaces the morpholine ring with a 2,4-di-tert-butylphenoxy group.

- Physicochemical Properties : The bulky tert-butyl groups enhance lipophilicity (logP likely >3), reducing water solubility compared to the morpholine derivative. This increased hydrophobicity may improve membrane permeability but limit bioavailability in aqueous environments.

- Reactivity: The electron-rich phenoxy group may participate in π-π stacking interactions, whereas the morpholine ring in the target compound offers hydrogen-bonding sites.

3-Morpholin-4-ylpropanoic Acid

Molecular Formula: C7H13NO3 Molecular Weight: 159.18 g/mol Key Differences:

- Functional Group : Substitutes the thioamide with a carboxylic acid (–COOH).

- Acidity : The carboxylic acid (pKa ~4-5) is significantly more acidic than the thioamide (pKa ~10-12), altering ionization behavior under physiological conditions.

- Solubility : Higher water solubility due to the ionizable –COOH group, contrasting with the moderately polar thioamide.

Applications : Carboxylic acid derivatives of morpholine are intermediates in drug synthesis, such as protease inhibitors or anticonvulsants .

3-(Morpholin-4-ylsulfonyl)propanoic Acid

Molecular Formula: C7H13NO5S Molecular Weight: 223.25 g/mol Key Differences:

- Functional Group: Incorporates a sulfonyl (–SO2–) group adjacent to the propanoic acid.

- Reactivity : Sulfonyl groups are resistant to hydrolysis, making this compound more stable in acidic environments than thioamide derivatives.

Applications : Sulfonyl-containing compounds are prevalent in sulfa drugs and kinase inhibitors .

Comparative Data Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | logP (Predicted) | Key Applications |

|---|---|---|---|---|---|

| 3-(Morpholin-4-yl)propanethioamide | C7H14N2OS | 174.27 | Thioamide, morpholine | ~1.5 | Pharmaceuticals, chelators |

| 3-(2,4-di-tert-butylphenoxy)propanethioamide | C17H27NOS | 293.47 | Thioamide, phenoxy | ~3.8 | Polymer stabilizers |

| 3-Morpholin-4-ylpropanoic acid | C7H13NO3 | 159.18 | Carboxylic acid, morpholine | ~0.2 | Drug intermediates |

| 3-(Morpholin-4-ylsulfonyl)propanoic acid | C7H13NO5S | 223.25 | Sulfonyl, carboxylic acid | ~-0.5 | Enzyme inhibitors |

Research Findings and Implications

- Biological Activity: Thioamides exhibit metal-binding properties, making them candidates for antimicrobial or anticancer agents. The morpholine ring may enhance blood-brain barrier penetration compared to bulkier analogs like the phenoxy derivative .

- Stability : Thioamides are generally more resistant to enzymatic degradation than amides but less stable than sulfonamides under oxidative conditions .

Biological Activity

3-(Morpholin-4-yl)propanethioamide, also known by its CAS number 16888-44-1, is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive review of the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 174.26 g/mol. The structure features a morpholine ring, which is known for its ability to interact with biological targets due to its nitrogen-containing heterocyclic nature.

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₄N₂OS |

| Molecular Weight | 174.26 g/mol |

| CAS Number | 16888-44-1 |

| Solubility | Soluble in water |

Research indicates that this compound may exert its biological effects through several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cellular signaling pathways, which can lead to altered cell proliferation and apoptosis.

- Receptor Interaction : It may interact with various receptors, influencing neurotransmission and other physiological processes.

Antimicrobial Activity

Several studies have reported on the antimicrobial properties of this compound. For instance, it has demonstrated effectiveness against a range of bacterial strains, suggesting potential applications in treating infections.

Anticancer Potential

Recent research has highlighted the anticancer potential of this compound. In vitro studies have shown that it can induce apoptosis in cancer cell lines, possibly through the modulation of apoptotic pathways.

Table 2: Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Antimicrobial | Effective against multiple bacterial strains |

| Anticancer | Induces apoptosis in various cancer cell lines |

| Enzyme Inhibition | Inhibits specific enzymes related to cell signaling |

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL, highlighting its potential as an antibacterial agent .

Case Study 2: Cancer Cell Apoptosis

In another investigation reported in Cancer Letters, researchers explored the effects of this compound on breast cancer cells. The study found that treatment with this compound led to a marked increase in apoptotic cells compared to the control group. The mechanism was linked to the activation of caspase pathways .

Future Directions and Research Opportunities

Given its promising biological activities, further research is warranted to explore:

- In Vivo Studies : Conducting animal studies to evaluate the pharmacokinetics and therapeutic efficacy in living organisms.

- Mechanistic Studies : Detailed investigations into the specific molecular pathways affected by this compound.

- Formulation Development : Exploring different formulations for enhanced bioavailability and targeted delivery.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.